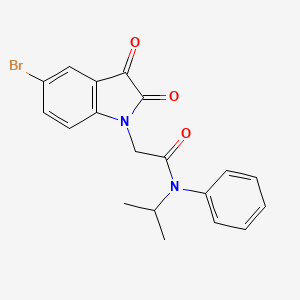

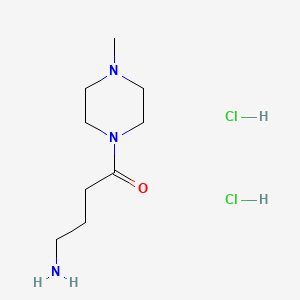

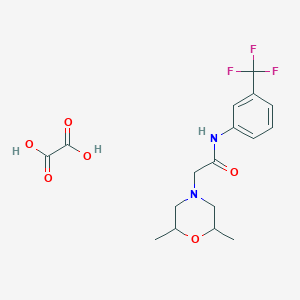

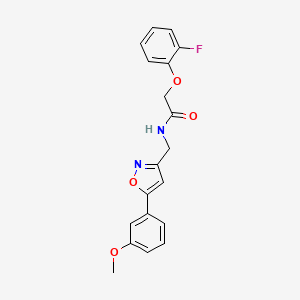

4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

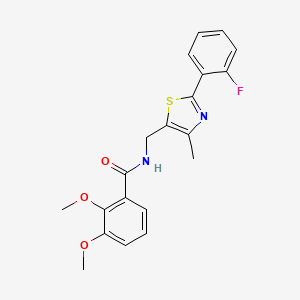

4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride is a chemical compound with the molecular weight of 258.19 . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride is C9H21Cl2N3O . The InChI code of a related compound, 4-(4-methylpiperazin-1-yl)butan-1-amine, is 1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 .Physical And Chemical Properties Analysis

4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride has a molecular weight of 258.19 . It should be stored at room temperature . The physical form of a related compound, 4-(4-methylpiperazin-1-yl)butan-1-amine, is liquid .Scientific Research Applications

Anticholinesterase Activity Research on derivatives of 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride, such as 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, has shown inhibitory activity against butyrylcholinesterase. This enzyme inhibition is crucial for developing treatments for diseases like Alzheimer's, where cholinesterase inhibitors play a therapeutic role. The synthesis of these compounds involves an unusual version of the Morita–Baylis–Hillman reaction, highlighting the compound's versatility in organic synthesis (Filippova et al., 2019).

Antiprotozoal Activity Another application is in the synthesis of compounds with significant antiprotozoal activity. For instance, bicyclic diamines with a N-methylpiperazinyl group have been prepared and tested against Plasmodium falciparum and Trypanosoma brucei rhodesiense, showing promising results. This research contributes to the development of new treatments for protozoal infections, with some compounds exhibiting high antiplasmodial and antitrypanosomal activities (Faist et al., 2013).

Synthetic Applications The compound's synthetic utility is also highlighted in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, a process optimized from 4-methylbenzoic acid. This research explores the compound's potential as a synthetic intermediate, with applications in creating various pharmacologically active molecules. The study focuses on optimizing conditions for bromination and amination, demonstrating the compound's role in facilitating organic synthesis (Lu Xiao-qin, 2010).

Antimicrobial Agents Moreover, derivatives of this compound have been explored as potential antimicrobial agents. A study on 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives, including those with a 4-methylpiperazin-1-yl group, showed varying degrees of antibacterial and antifungal activities. This variability indicates the compound's versatility in being modified for targeted biological activities, offering insights into designing new antimicrobial agents (Shafiq et al., 2016).

Corrosion Inhibitors Additionally, a theoretical study using density functional theory on bipyrazolic-type organic compounds, including derivatives with the 4-methylpiperazin-1-yl group, evaluated these compounds as corrosion inhibitors. This application demonstrates the compound's potential utility beyond pharmacology, exploring its role in industrial applications (Wang et al., 2006).

properties

IUPAC Name |

4-amino-1-(4-methylpiperazin-1-yl)butan-1-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.2ClH/c1-11-5-7-12(8-6-11)9(13)3-2-4-10;;/h2-8,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOXWYMLNYQBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)

![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)

![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)